

Introduction: Unraveling the Complex Pharmacology of 3-Hydroxy-1-propylpiperidine

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Compound of Interest

Compound Name: 3-Hydroxy-1-propylpiperidine

Cat. No.: B3021506

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3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a fascinating pharmacological tool with a complex profile, primarily interacting with sigma (σ) and dopamine (D) receptors.^{[1][2]} Its activity is further nuanced by its stereochemistry; the enantiomers, (+)-3-PPP and (-)-3-PPP, exhibit distinct pharmacological properties. While the (+)-isomer shows a notable affinity for sigma receptors, the (-)-isomer and the racemate are recognized for their effects on dopamine D2 autoreceptors, acting as an antagonist and a selective agonist, respectively.^[1] This dual activity makes 3-PPP a valuable compound for dissecting the roles of these receptor systems in various physiological and pathological processes.

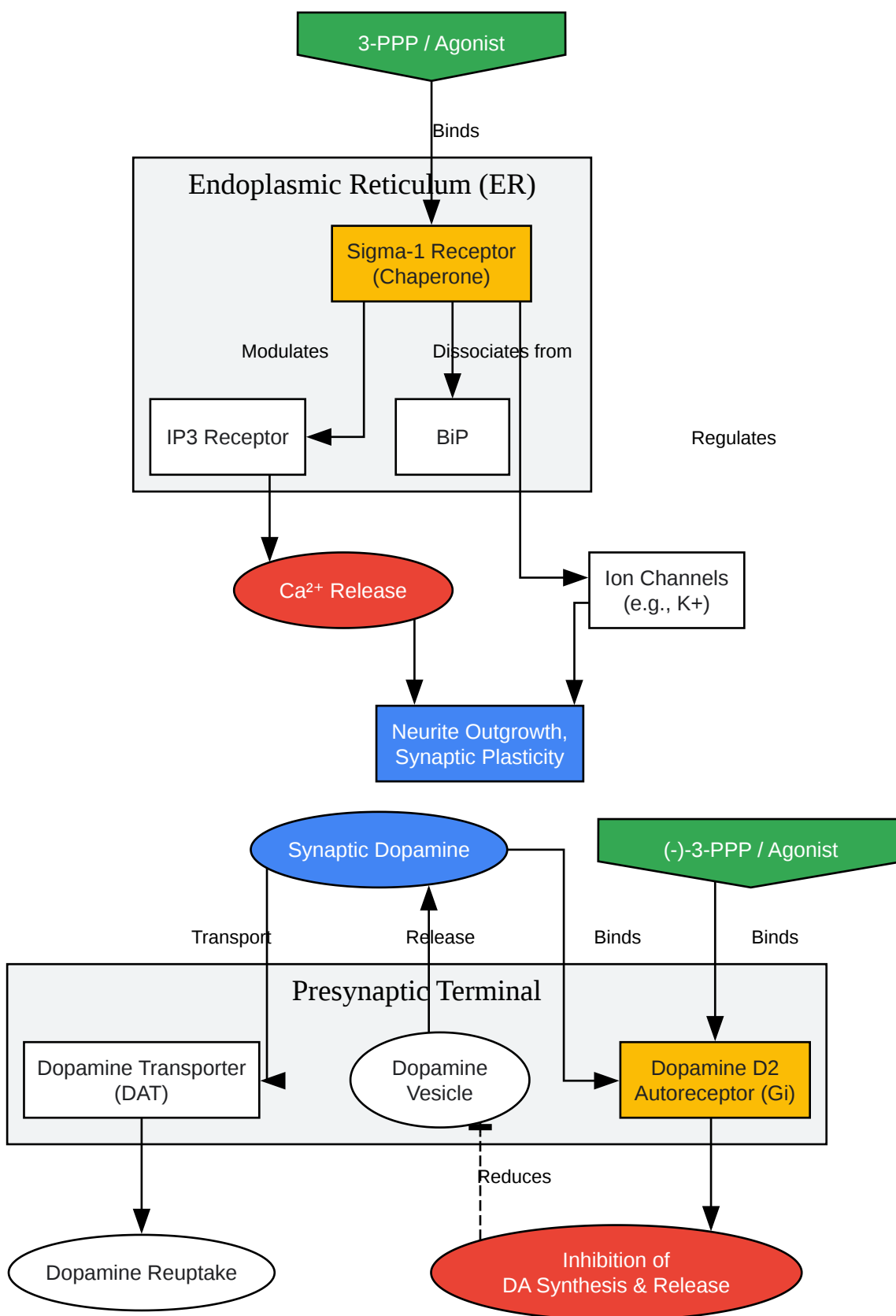
This guide provides a comprehensive framework for benchmarking the performance of 3-PPP in a suite of functional assays. It is designed for researchers in pharmacology and drug development seeking to characterize 3-PPP or similar multi-target ligands. We will move beyond simple affinity measurements, focusing on functional readouts that provide a clearer picture of the compound's cellular impact. The experimental choices outlined herein are grounded in the known mechanisms of the target receptors, providing a logical and self-validating system for characterization.

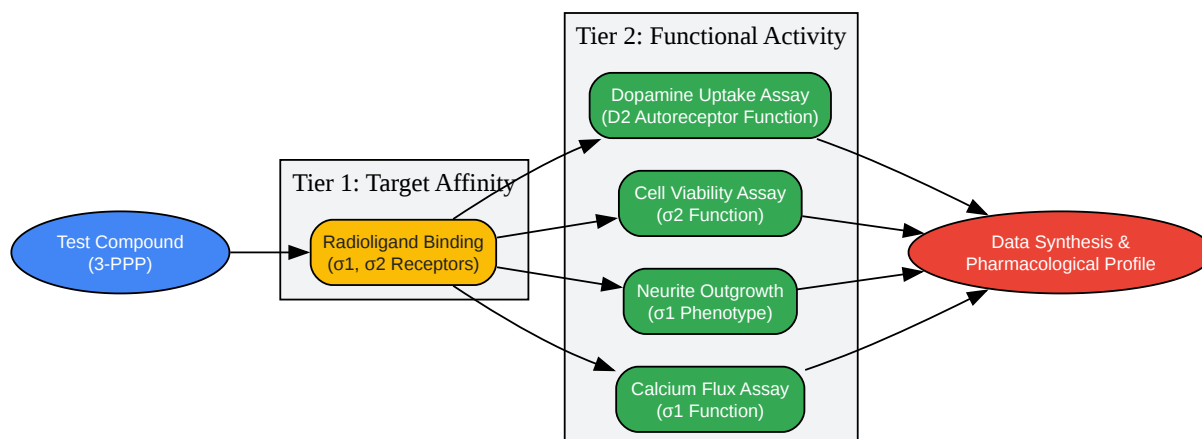
Chapter 1: Understanding the Molecular Targets and Signaling Pathways

A robust benchmarking strategy begins with a clear understanding of the signaling pathways modulated by the compound's targets. 3-PPP's primary targets, the Sigma-1 (σ 1R), Sigma-2 (σ 2R), and Dopamine D2 autoreceptors, engage distinct cellular mechanisms.

1.1 The Sigma-1 Receptor (σ 1R): A Multi-Functional Chaperone

The σ 1R is not a classical G protein-coupled receptor but a unique ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum (ER), particularly at mitochondria-associated membranes (MAMs).^[3] Its activation by agonists can modulate a variety of signaling pathways, including intracellular calcium signaling by interacting with IP3 receptors.^[3]





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